5-(4-chlorophenyl)-N-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine
Overview
Description
5-(4-chlorophenyl)-N-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, substituted with a 4-chlorophenyl group and a morpholin-4-ylphenyl group
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-N-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing automated synthesis and large-scale reactors.
Chemical Reactions Analysis
5-(4-chlorophenyl)-N-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and morpholine groups, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
5-(4-chlorophenyl)-N-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative disorders. .
Biological Studies: Researchers study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.
Industrial Applications: It is explored for use in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It inhibits the activity of these targets by binding to their active sites, thereby modulating their function. This inhibition can lead to the disruption of key cellular pathways, resulting in therapeutic effects such as the inhibition of tumor growth or the modulation of neurotransmitter levels .
Comparison with Similar Compounds
5-(4-chlorophenyl)-N-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
6-Substituted Thieno[2,3-d]pyrimidines: These compounds have different substituents at the 6-position, which can alter their biological activity and specificity.
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: This compound has a cyclopenta ring fused to the thieno[2,3-d]pyrimidine core, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c23-16-3-1-15(2-4-16)19-13-29-22-20(19)21(24-14-25-22)26-17-5-7-18(8-6-17)27-9-11-28-12-10-27/h1-8,13-14H,9-12H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXAZHNJPZLRDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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